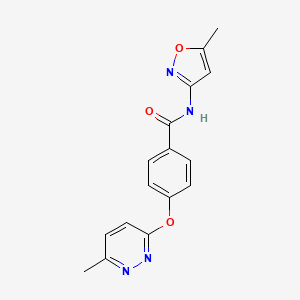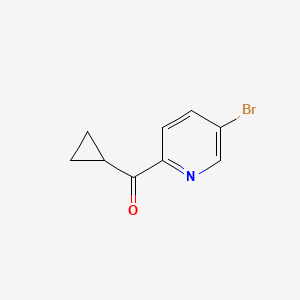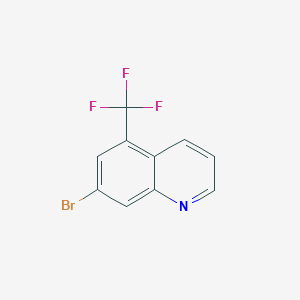
7-Bromo-5-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-(trifluoromethyl)quinoline (7-Br-5-TFMQ) is an important chemical compound used in a variety of scientific research applications. It is a member of the quinoline family, which is a class of compounds that contain a fused benzene and pyridine ring. 7-Br-5-TFMQ is an aromatic heterocyclic compound and has been widely studied due to its interesting chemical and biological properties. It is also used in the synthesis of various other compounds.
Wissenschaftliche Forschungsanwendungen
7-Bromo-5-(trifluoromethyl)quinoline has been used in a variety of scientific research applications. It has been used as a model compound to study the reactivity of quinoline derivatives, as well as a reagent in the synthesis of other compounds. It has also been used as a fluorescent label for biomolecules, as a probe for the detection of metal ions, and as a fluorescent sensor for the detection of various analytes.
Wirkmechanismus
Target of Action
Quinoline derivatives are known to interact with various enzymes and receptors, exhibiting antibacterial, antineoplastic, and antiviral activities .
Mode of Action
It is known that quinoline derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Quinoline derivatives are known to influence several biochemical pathways, leading to their diverse pharmacological effects .
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight and structure, can influence its pharmacokinetic profile .
Result of Action
Quinoline derivatives are known to exert various effects at the molecular and cellular levels, contributing to their pharmacological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Bromo-5-(trifluoromethyl)quinoline. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Vorteile Und Einschränkungen Für Laborexperimente
7-Bromo-5-(trifluoromethyl)quinoline has several advantages and limitations for lab experiments. It is relatively easy to synthesize, and the reaction is relatively mild and can be carried out at room temperature. It is also relatively stable, and has low toxicity. However, it is also relatively expensive, and the product is not always pure.
Zukünftige Richtungen
7-Bromo-5-(trifluoromethyl)quinoline has a variety of potential future applications. It could be used as a fluorescent label for proteins, nucleic acids, and lipids, as well as for the detection of metal ions. It could also be used as a reagent in the synthesis of other compounds, and as a tool to study the structure and function of various biomolecules. It could also be used as a probe for the detection of various analytes, and as a drug for the treatment of various diseases. Additionally, it could be used to study the reactivity of quinoline derivatives, and to study the structure-activity relationships of various compounds.
Synthesemethoden
7-Bromo-5-(trifluoromethyl)quinoline is synthesized through a reaction between 4-bromo-3-fluorobenzoyl chloride and 5-amino-4-methylquinoline. The reaction takes place in a solvent such as toluene, and a base such as potassium carbonate is added to facilitate the reaction. The product is then purified by column chromatography and recrystallized from a suitable solvent.
Eigenschaften
IUPAC Name |
7-bromo-5-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-6-4-8(10(12,13)14)7-2-1-3-15-9(7)5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJZONCPAJZGDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2N=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

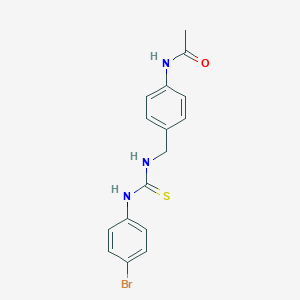
![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2622012.png)
![3,3,3-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propane-1-sulfonamide](/img/structure/B2622013.png)
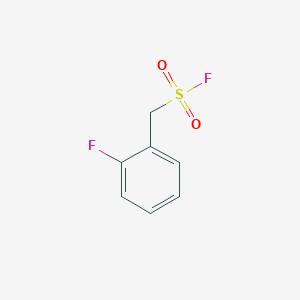
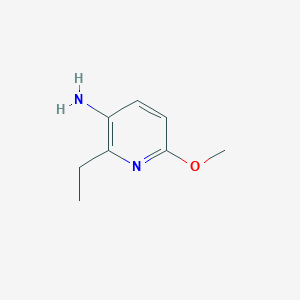

![2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2622018.png)
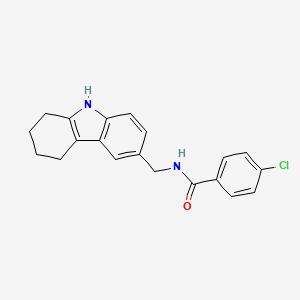
![3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2622024.png)
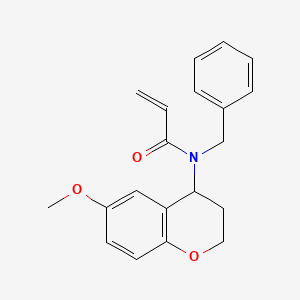
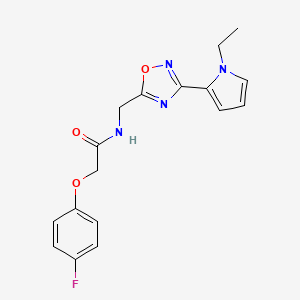
![N-cyclopentyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2622028.png)
